Tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylate
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Overview
Description
Tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylate is an organic compound with the molecular formula C16H26O8. It is a tetraester derivative of 2-methylpropane-1,1,3,3-tetracarboxylic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylate can be synthesized through the electrolysis of diethyl sodiomalonate in ethanol. This reaction also produces tetraethyl ethane-1,1,2,2-tetracarboxylate and hexaethyl propane-1,1,2,2,3,3-hexacarboxylate . The reaction conditions involve the use of ethanol as a solvent and the application of an electric current to drive the electrolysis process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylacetamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylic acid, while reduction can yield tetraethyl 2-methylpropane-1,1,3,3-tetraol.
Scientific Research Applications
Tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylate exerts its effects involves its ability to participate in various chemical reactions due to its ester groups. These reactions can lead to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- Tetraethyl ethane-1,1,2,2-tetracarboxylate
- Hexaethyl propane-1,1,2,2,3,3-hexacarboxylate
- Tetraethyl propane-1,2,2,3-tetracarboxylate
Uniqueness
Tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylate is unique due to its specific structure, which includes a 2-methylpropane backbone with four ester groups. This structure imparts distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
4525-30-8 |
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Molecular Formula |
C16H26O8 |
Molecular Weight |
346.37 g/mol |
IUPAC Name |
tetraethyl 2-methylpropane-1,1,3,3-tetracarboxylate |
InChI |
InChI=1S/C16H26O8/c1-6-21-13(17)11(14(18)22-7-2)10(5)12(15(19)23-8-3)16(20)24-9-4/h10-12H,6-9H2,1-5H3 |
InChI Key |
IFGLAWFQSXOXIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)C(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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